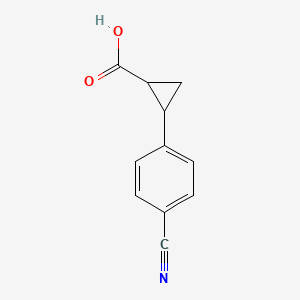

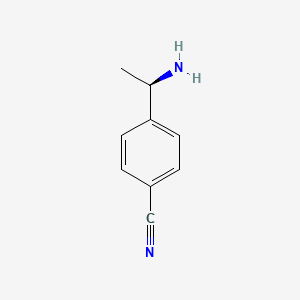

2-(4-氰基苯基)环丙烷-1-羧酸

描述

The compound “2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative with a carboxylic acid group at one carbon and a 4-cyanophenyl group at another carbon .

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-membered cyclopropane ring, with a carboxylic acid (-COOH) group and a 4-cyanophenyl group (-C6H4-CN) attached to different carbons of the ring .Chemical Reactions Analysis

As a cyclopropane derivative, this compound could undergo reactions typical of cyclopropanes, such as ring-opening reactions. The presence of the carboxylic acid and cyanophenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic and polar, while the cyclopropane ring could influence its shape and reactivity .科学研究应用

Ethylene-Independent Growth Regulation in Plants

The compound 1-Aminocyclopropane 1-Carboxylic Acid (ACC), which is structurally related to 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid, plays a significant role as an ethylene-independent growth regulator in plants . It is synthesized from S-adenosyl-L-methionine (SAM) and is a direct precursor of the plant hormone ethylene. However, recent studies suggest that ACC also has a signaling role independent of ethylene biosynthesis, influencing plant development and responses to environmental stimuli .

Antiviral Drug Development

The unique physical and chemical properties of cyclopropane-containing compounds make them attractive candidates for antiviral drug development. They have been explored for the treatment and prevention of influenza A virus infections, showcasing the potential of such compounds in medicinal chemistry.

Cell Wall Signaling

Similar to ACC, cyclopropane carboxylic acids may be involved in cell wall signaling pathways. These pathways are crucial for plant growth and development, as well as for the plant’s response to pathogens and mechanical stress .

Guard Mother Cell Division

The division of guard mother cells, which ultimately form stomata in plants, is a critical process in plant physiology. Compounds like ACC have been implicated in regulating this process, and it’s possible that 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid could have similar applications .

Pathogen Virulence

The role of cyclopropane carboxylic acids in pathogen virulence has been a subject of research. Understanding how these compounds affect the virulence of pathogens can lead to the development of new strategies for plant protection .

Phytohormone Interactions

The interactions between ethylene and other phytohormones are complex and vital for plant development. Cyclopropane carboxylic acids, due to their role in ethylene biosynthesis, are likely to influence these interactions, offering a rich area for research .

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with.

安全和危害

属性

IUPAC Name |

2-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHLUIBYGIBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid | |

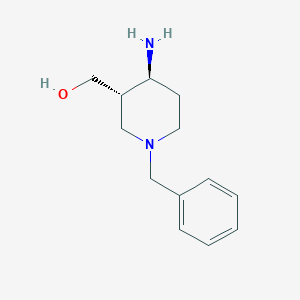

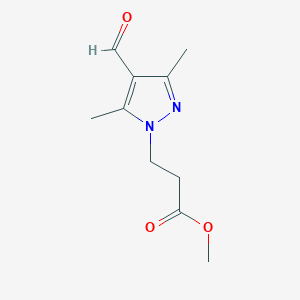

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)

![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)

![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)

![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)